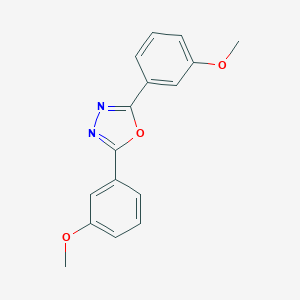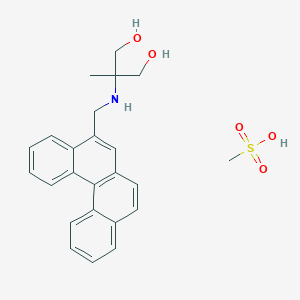
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has been widely used in scientific research. This compound is commonly known as PBDT and is used in various fields such as pharmacology, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of PBDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and transcription factors. PBDT has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
PBDT has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. PBDT has also been found to inhibit the activity of certain enzymes and transcription factors. Additionally, PBDT has been found to enhance the sensitivity of biosensors, which may have applications in the detection of various analytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PBDT in lab experiments is its relatively simple synthesis method. Additionally, PBDT has been found to have various applications in scientific research, including the development of cancer drugs and biosensors. However, one of the limitations of using PBDT is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the use of PBDT in scientific research. One possible direction is the development of new cancer drugs based on the anticancer properties of PBDT. Additionally, PBDT may have applications in the development of biosensors for the detection of various analytes. Further research is needed to fully understand the mechanism of action of PBDT and its potential applications in scientific research.
Conclusion
In conclusion, PBDT is a chemical compound that has been widely used in scientific research. It can be synthesized using a relatively simple method and has various applications in fields such as pharmacology, biochemistry, and biotechnology. PBDT has been found to have anticancer properties, inhibit the activity of certain enzymes and transcription factors, and enhance the sensitivity of biosensors. While PBDT has limitations in its solubility in water, it has many potential future directions for use in scientific research.
Méthodes De Synthèse
PBDT can be synthesized by reacting 2-amino-2-methyl-1-propanol with benzo(c)phenanthrene-5-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methanesulfonic acid to obtain the methanesulfonate 1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) of PBDT. This synthesis method is relatively simple and has been used by many researchers to obtain PBDT for their experiments.
Applications De Recherche Scientifique
PBDT has been used in various scientific research applications. It has been found to have anticancer properties and has been used in the development of cancer drugs. PBDT has also been used in the study of protein-DNA interactions and has been found to inhibit the binding of certain transcription factors to DNA. Additionally, PBDT has been used in the development of biosensors and has been found to enhance the sensitivity of biosensors.
Propriétés
Numéro CAS |
104500-15-4 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Formule moléculaire |
C24H27NO5S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-(benzo[c]phenanthren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-18-12-17-11-10-16-6-2-3-8-20(16)22(17)21-9-5-4-7-19(18)21;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
ASUDSDBJVJGMPB-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
SMILES canonique |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
Autres numéros CAS |
104500-15-4 |
Synonymes |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



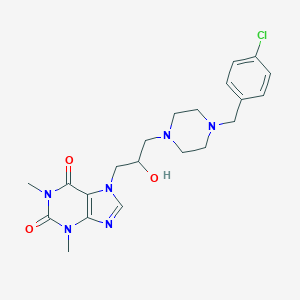
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
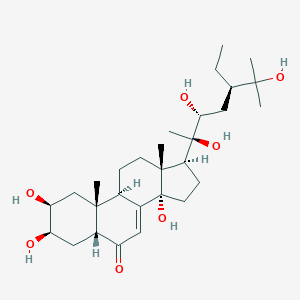
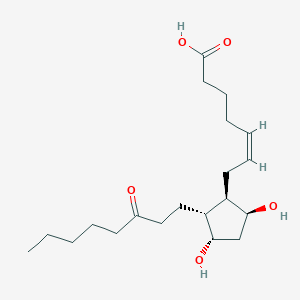
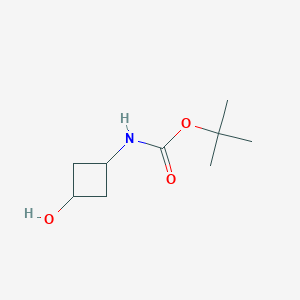
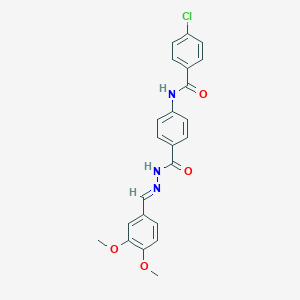
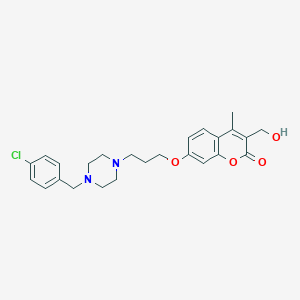

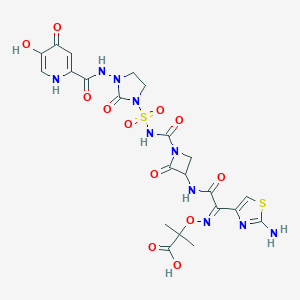

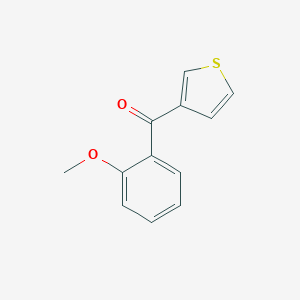
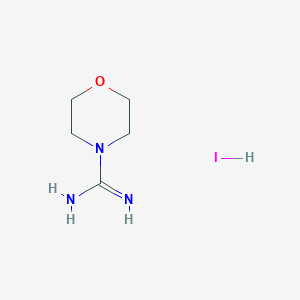
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
